

Cyclopentadecanone: A Technical Whitepaper on Biodegradability and Environmental Fate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclopentadecanone**

Cat. No.: **B167302**

[Get Quote](#)

Abstract

Cyclopentadecanone (CAS 502-72-7), also known as Exaltone®, is a macrocyclic ketone of significant importance in the fragrance industry for its characteristic musk scent.^{[1][2]} Its widespread use in consumer products necessitates a thorough understanding of its environmental persistence, biodegradability, and ultimate fate. This technical guide provides a comprehensive review of the available scientific data on the environmental behavior of **Cyclopentadecanone**. It details its physicochemical properties, summarizes quantitative biodegradability studies, outlines its partitioning and bioaccumulation potential, and describes relevant experimental protocols. A predicted microbial degradation pathway and a standard testing workflow are visualized to further elucidate its environmental interactions.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its fundamental physicochemical properties. **Cyclopentadecanone** is a large, cyclic organic compound with low water solubility and low volatility.^[1] Its high octanol-water partition coefficient (Log K_{ow}) suggests a tendency to associate with organic matter in soil and sediment.^[3] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of **Cyclopentadecanone**

Property	Value	Reference(s)
CAS Number	502-72-7	[4]
Molecular Formula	C ₁₅ H ₂₈ O	[5]
Molecular Weight	224.38 g/mol	[5]
Physical Form	White to off-white crystalline solid	[1]
Melting Point	63-65 °C	
Boiling Point	120 °C @ 0.3 mmHg	
Log Kow (Octanol-Water Partition Coefficient)	5.8	[5]
Water Solubility	Practically insoluble	[1]
Vapor Pressure	Low	[1]

Biodegradability

Biodegradation is a critical process determining the persistence of organic chemicals in the environment. For regulatory purposes, "ready biodegradability" is a stringent classification indicating that a substance will undergo rapid and ultimate degradation in an aquatic environment.[\[6\]](#)[\[7\]](#)

Ready Biodegradability Assessment

Studies indicate that **Cyclopentadecanone** is expected to be readily biodegradable.[\[3\]](#) As a poorly water-soluble substance, specialized test methods and preparation techniques are required to ensure the compound is bioavailable to the test microorganisms.[\[8\]](#)[\[9\]](#) The OECD 301F (Manometric Respirometry) test is a suitable method for such compounds, measuring biodegradation by quantifying the oxygen consumed by microorganisms.[\[10\]](#)[\[11\]](#) A substance is considered readily biodegradable under this test if it achieves ≥60% of its theoretical oxygen demand (ThOD) within a 28-day period, including passing this threshold within a 10-day window that starts when 10% biodegradation is reached.[\[7\]](#)[\[10\]](#)

Table 2: Summary of Ready Biodegradability Data for **Cyclopentadecanone**

Test Guideline	Duration	Result (% Degradation)	Classification	Reference(s)
OECD 301F (Expected)	28 days	≥ 60%	Readily Biodegradable	[3]

Note: While specific study percentages for **Cyclopentadecanone** were not publicly available in the cited literature, it is grouped with other macrocyclic musks that are expected to be readily biodegradable based on standard test methods.[3]

Experimental Protocol: OECD 301F - Manometric Respirometry Test

The OECD 301F guideline provides a method for assessing the ready biodegradability of chemicals by measuring oxygen consumption.[11][12] The protocol is particularly suited for poorly soluble materials.[10]

Objective: To determine the extent and rate of ultimate aerobic biodegradation of the test substance.

1. Principle: A known volume of inoculated mineral medium containing the test substance at a concentration typically between 50-100 mg ThOD/L is stirred in a closed respirometer flask.[11] The consumption of oxygen is measured over 28 days and is expressed as a percentage of the theoretical oxygen demand (ThOD).[10][11]

2. Reagents and Materials:

- Mineral Medium: A solution containing essential mineral salts (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride) in deionized water, prepared as per OECD 301 guidelines.[13]
- Inoculum: Activated sludge from a domestic wastewater treatment plant, used at a concentration of approximately 30 mg suspended solids/L.[13][14]
- Test Substance: **Cyclopentadecanone**. Due to its low water solubility, it may be introduced adsorbed onto an inert support like silica gel or dispersed with an emulsifying agent.[8][9]

- Reference Substance: A readily biodegradable compound like aniline or sodium acetate is run in parallel to verify the activity of the inoculum.[7]
- Control Flasks: Blank controls containing only the inoculum and mineral medium are used to measure background respiration.[7]

3. Apparatus:

- Manometric respirometer (e.g., electrolytic respirometer that measures oxygen produced to replace consumed oxygen).[11]
- Constant temperature chamber or water bath, maintained at $22 \pm 1^\circ\text{C}$.[7][14]
- Magnetic stirrers.

4. Procedure:

- The test substance is added to the flasks containing the mineral medium.
- The inoculum is added.
- The flasks are sealed on the respirometer and placed in the constant temperature environment.
- The contents are stirred throughout the test to ensure oxygen distribution and contact between the substance and microorganisms.
- The consumption of oxygen is recorded at regular intervals for up to 28 days.[14]

5. Data Analysis:

- The oxygen uptake in the test flasks is corrected by subtracting the uptake from the blank controls.
- The percentage of biodegradation is calculated as: % Degradation = (Corrected O_2 Consumption (mg/L) / ThOD (mg/L)) * 100
- The ThOD is calculated based on the molecular formula of **Cyclopentadecanone** ($\text{C}_{15}\text{H}_{28}\text{O}$).

Environmental Fate

Beyond biodegradation, the environmental fate of a substance is determined by its potential for abiotic degradation, partitioning between environmental compartments, and bioaccumulation.

Abiotic Degradation

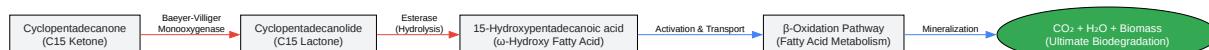
In the atmosphere, **Cyclopentadecanone** is predicted to undergo rapid abiotic degradation.[3] The primary mechanism is reaction with photochemically produced hydroxyl radicals, with calculated half-lives ranging from 1.58 to 5.49 hours.[3] This indicates that the compound is not expected to persist in the air or undergo long-range atmospheric transport.[3]

Environmental Partitioning

When released into aquatic systems, such as through wastewater treatment plant effluent, fugacity modeling predicts that **Cyclopentadecanone** will predominantly partition between the water column (59.7–89.2%) and sediment (9.33–40.2%).[3] Its high lipophilicity (Log Kow of 5.8) drives its sorption to organic matter in sediment and soil.[3][15] The soil organic carbon-water partition coefficient (Koc) is the key parameter for quantifying this behavior.[16] While an experimental Koc is not available, its high Log Kow suggests a high Koc and thus low mobility in soil.[15]

Bioaccumulation Potential

A Log Kow value above 4.2 indicates a potential for bioaccumulation in aquatic organisms.[3] Screening-level assessments identified **Cyclopentadecanone** as potentially bioaccumulative based on its physicochemical properties.[4] Calculated Bioconcentration Factor (BCF) values for related macrocyclic ketones range from 2069 to 3321 L/kg, suggesting a moderate potential for bioaccumulation.[3] However, experimental evidence indicates that this potential is mitigated by rapid metabolism and depuration (elimination) by fish.[3] For a similar macrocyclic ketone, the depuration half-life in rainbow trout was measured to be just 1.36 days.[3] This rapid clearance suggests that despite its lipophilicity, **Cyclopentadecanone** is unlikely to persist and biomagnify in food webs.

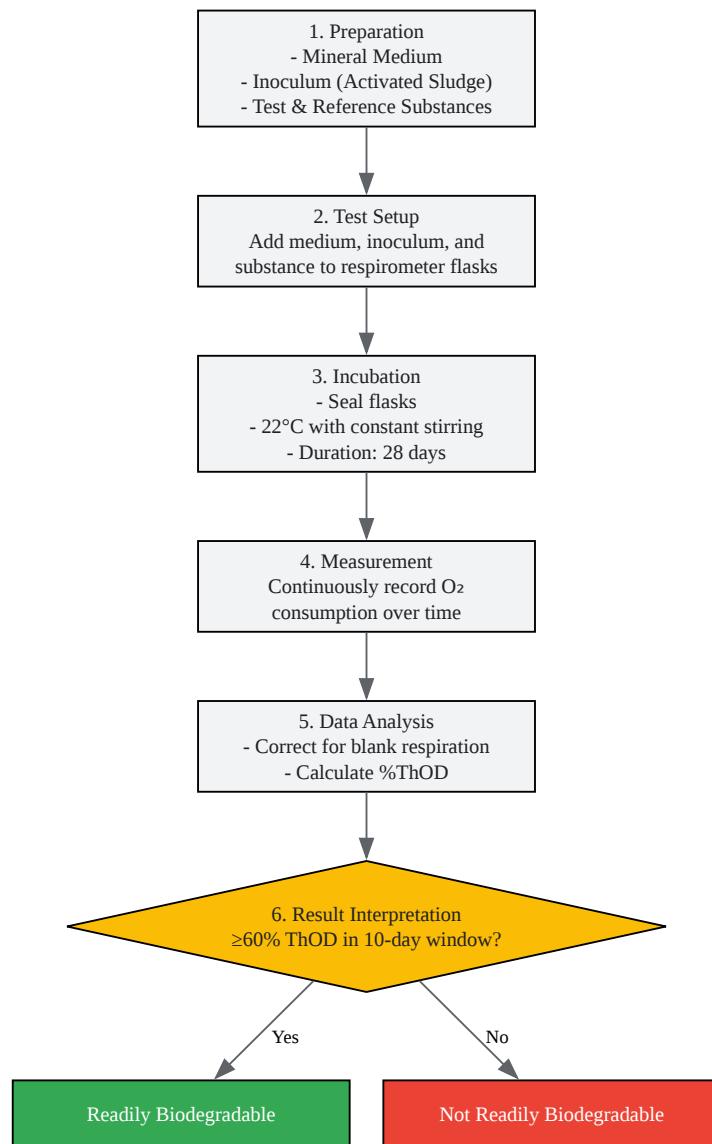

Table 3: Summary of Environmental Fate Parameters

Parameter	Value / Description	Implication	Reference(s)
Atmospheric Half-Life	1.58–5.49 hours (calculated)	Not persistent in air; low potential for long-range transport.	[3]
Environmental Partitioning	Primarily to water and sediment.	Low mobility in soil; will associate with organic matter.	[3]
Log Kow	5.8	High potential for sorption and bioaccumulation.	[5]
BCF (calculated)	2069 - 3321 L/kg (for group)	Moderate bioaccumulation potential.	[3]
Depuration	Expected to be rapid.	Mitigates bioaccumulation potential.	[3]

Visualized Pathways and Workflows

Predicted Microbial Biodegradation Pathway

The predicted pathway for the microbial degradation of **Cyclopentadecanone** involves an initial enzymatic ring-opening reaction, followed by metabolism through common cellular pathways.[3] The initial step is likely catalyzed by a Baeyer-Villiger monooxygenase (BVMO), an enzyme known to oxidize cyclic ketones to their corresponding lactones.[17] The resulting lactone is then hydrolyzed by an esterase to form a linear ω -hydroxy fatty acid, which can be subsequently degraded via the β -oxidation pathway.[3]



[Click to download full resolution via product page](#)

Caption: Predicted microbial degradation pathway for **Cyclopentadecanone**.

Experimental Workflow: OECD 301F Biodegradability Test

The workflow for a standard ready biodegradability test involves careful preparation, execution, and data analysis to ensure reliable and reproducible results.

[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for the OECD 301F test.

Conclusion

The available data supports the conclusion that **Cyclopentadecanone** is not a persistent substance in the environment. It is expected to be readily biodegradable in aquatic environments and degrades rapidly in the atmosphere.^[3] While its physicochemical properties suggest a moderate potential for bioaccumulation, this is likely offset by rapid metabolic depuration in organisms like fish.^[3] Upon release to the environment, **Cyclopentadecanone** will primarily partition to sediment and soil organic matter, where it will be subject to microbial degradation.^[3] This environmental profile suggests a low overall risk of persistence and long-range transport.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. Cyclopentadecanone | C15H28O | CID 10409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biodegradability Information | Solvents and Coalescents | Eastman [eastman.com]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. ecetoc.org [ecetoc.org]
- 9. noack-lab.com [noack-lab.com]
- 10. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 11. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 12. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 13. Biodegradation of Water-Soluble Polymers by Wastewater Microorganisms: Challenging Laboratory Testing Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemsafetypro.com [chemsafetypro.com]
- 16. Determination of soil–water sorption coefficients of volatile methylsiloxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cyclopentadecanone: A Technical Whitepaper on Biodegradability and Environmental Fate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167302#biodegradability-and-environmental-fate-of-cyclopentadecanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com